4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride
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Overview
Description
The compound “4’-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine] hydrochloride” is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of the compound is C9H14ClN3O2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the molecule .Chemical Reactions Analysis
The stereochemical control in the synthesis of this compound is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This involves a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis and Derivatives
One primary area of research on 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride involves its synthesis and the creation of derivatives. The compound is part of a broader class of chemicals known as azaspirocycles, which have been synthesized through various methods. For instance, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] can react with primary aliphatic amines to form corresponding amino alcohols. These amino alcohols can then be converted into N-chloroacetyl derivatives, which undergo cyclization to produce N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Subsequent treatment with hydrogen chloride affords 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides, illustrating a pathway for the synthesis of compounds similar to this compound (Mandzhulo et al., 2016).
Chemical Space Exploration
Another area of research focuses on the diversity-oriented synthesis of azaspirocycles, aiming to explore the chemical and patent space in medicinal chemistry. These efforts include the development of omega-unsaturated dicyclopropylmethylamines as novel building blocks for the construction of heterocyclic azaspiro compounds. Such compounds are scaffolds of considerable relevance for chemistry-driven drug discovery, highlighting the potential of this compound derivatives in this field (Wipf et al., 2004).
Pharmacological Applications
Research also extends into the pharmacological applications of azaspirocycles, including their potential as ligands for various receptors. Compounds within this class have been investigated for their affinity towards nicotinic acetylcholine receptors (nAChRs), demonstrating the synthetic versatility and potential biological activity of azaspirocycles. This suggests the possibility of this compound and its derivatives playing a role in the development of new therapeutics (Cook et al., 2017).
Future Directions
The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, like the one , continue to be an active area of research due to their interesting biological activities . Future research may focus on improving the synthesis process, studying the biological activities in more detail, and exploring potential applications.
Mechanism of Action
Target of Action
The primary target of 4’-Methyl-8-azaspiro[bicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids , given its 8-azabicyclo[3.2.1]octane scaffold .
Mode of Action
Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with similar structures, such as tropane alkaloids, are known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to induce cytotoxicity in leukemia cells .
Properties
IUPAC Name |
4'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFZPRZBDVCADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CC3CCC(C2)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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